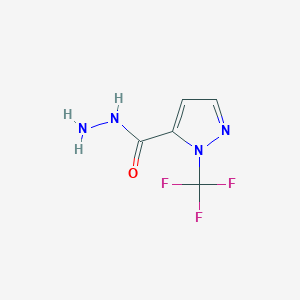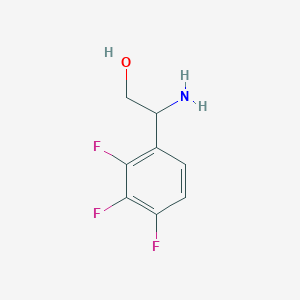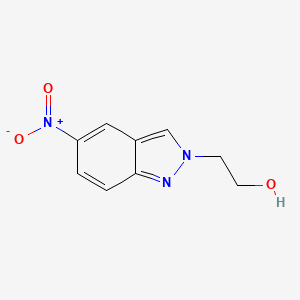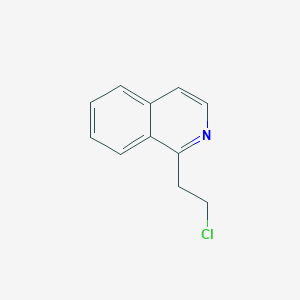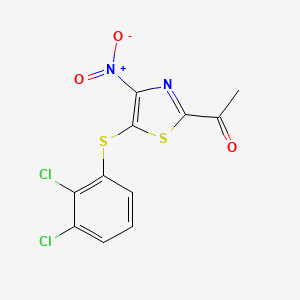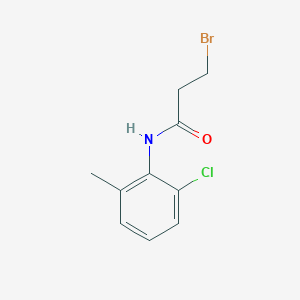
3H-Pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrrole-2-carbonitrile is a heterocyclic organic compound that features a pyrrole ring with a nitrile group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrole-2-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of acyl (bromo)acetylenes with pyrrole rings in the presence of solid alumina at room temperature . Another approach involves the addition of propargylamine to acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3H-Pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrole-2-amine derivatives.
Aplicaciones Científicas De Investigación
3H-Pyrrole-2-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3H-Pyrrole-2-carbonitrile involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit specific enzymes, such as lysine-specific demethylase 1, which is overexpressed in certain cancers . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular processes and pathways.
Comparación Con Compuestos Similares
3H-Pyrrolo[2,3-c]quinoline: This compound shares a similar pyrrole-based structure and exhibits comparable biological activities.
Pyrrolo[2,3-c]isoquinoline: Another related compound with a fused pyrrole ring system, known for its applications in medicinal chemistry.
Pyrrolopyrazine: This compound contains both pyrrole and pyrazine rings and is noted for its diverse biological activities.
Uniqueness: 3H-Pyrrole-2-carbonitrile is unique due to its specific nitrile functional group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and biologically active molecules.
Propiedades
Fórmula molecular |
C5H4N2 |
|---|---|
Peso molecular |
92.10 g/mol |
Nombre IUPAC |
3H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H4N2/c6-4-5-2-1-3-7-5/h1,3H,2H2 |
Clave InChI |
FXLDJXAXQYYCNQ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CN=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



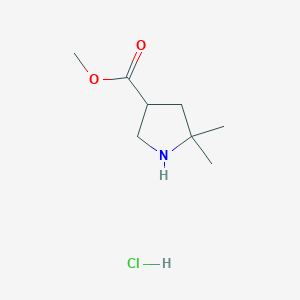
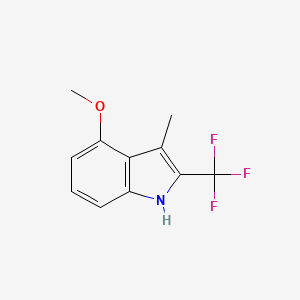

![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)
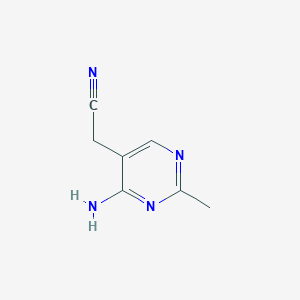

![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)
